N-Butyl-3-ethoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxamide
Description
Properties
CAS No. |
919108-51-3 |
|---|---|
Molecular Formula |
C17H25N3O3 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-butyl-3-ethoxy-2-(2-methoxyethyl)indazole-6-carboxamide |
InChI |
InChI=1S/C17H25N3O3/c1-4-6-9-18-16(21)13-7-8-14-15(12-13)19-20(10-11-22-3)17(14)23-5-2/h7-8,12H,4-6,9-11H2,1-3H3,(H,18,21) |
InChI Key |
FLFALYDRNDHZEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC2=NN(C(=C2C=C1)OCC)CCOC |
Origin of Product |
United States |
Preparation Methods
Key Steps:
Formation of Hydrazone Precursors:
- Hydrazones are prepared from substituted aldehydes or ketones and hydrazine derivatives.
- For this compound, 2-nitrobenzaldehyde or similar precursors can be used to generate hydrazones.
-
- Cyclization is achieved through reductive methods using organophosphorus reagents or transition-metal catalysts like copper or rhodium.
- Common conditions include elevated temperatures and the use of solvents such as dioxane or ethanol.
-
- Functional groups like butyl, ethoxy, and methoxyethyl are introduced through nucleophilic substitution or alkylation reactions.
- These steps require careful optimization of reagents and reaction conditions to ensure high yield and purity.
Specific Synthetic Pathway for this compound
Step-by-Step Procedure:
| Step | Reaction | Reagents & Conditions | Notes | |
|---|---|---|---|---|
| 1 | Preparation of Hydrazone | 2-Nitrobenzaldehyde + Hydrazine hydrate | Solvent: Ethanol; Temp: ~80°C | Generates hydrazone intermediate |
| 2 | Cyclization to Indazole | Organophosphorus reagent (e.g., trimethylaluminum) or Cu(I) catalyst | Solvent: Dioxane; Temp: ~110°C | Forms the indazole core |
| 3 | Introduction of Butyl Group | Butylamine + Carboxylic acid coupling agent (e.g., EDCI) | Solvent: DMF; Temp: ~60°C | Produces N-butyl substitution |
| 4 | Ethoxy Group Addition | Ethanol + Acid catalyst (e.g., HCl) | Solvent: Ethanol; Temp: ~70°C | Ensures ethoxy group attachment |
| 5 | Methoxyethyl Substitution | 2-Methoxyethyl bromide + Base (e.g., K₂CO₃) | Solvent: Acetonitrile; Temp: ~50°C | Adds methoxyethyl functional group |
Optimization Considerations
Reaction Conditions:
Temperature:
- Cyclization reactions typically require elevated temperatures (~100–110°C).
- Functional group additions may proceed at moderate temperatures (~50–70°C).
Solvents:
- Polar solvents like DMF and acetonitrile are preferred for functionalization steps.
- Dioxane is suitable for cyclization due to its stability at high temperatures.
Catalysts and Reagents:
Transition Metal Catalysts:
- Copper (Cu(I)) or Rhodium-based catalysts are effective for cyclization.
- Organophosphorus compounds can also be employed for reductive cyclization.
Coupling Agents:
- EDCI or DCC is commonly used for amide bond formation.
Yield Optimization:
- Purification:
- Column chromatography or recrystallization ensures high purity.
- Reaction Monitoring:
- Techniques like TLC or HPLC help track progress and optimize yields.
Analytical Characterization
After synthesis, the compound is characterized using techniques such as:
- NMR Spectroscopy: Confirms structural integrity and functional group placement.
- Mass Spectrometry: Determines molecular weight (319.4 g/mol).
- IR Spectroscopy: Identifies characteristic bonds (e.g., C=O stretch for carboxamide).
Challenges in Synthesis
Functional Group Compatibility:
- Ensuring compatibility during multi-step synthesis is critical to avoid side reactions.
Catalyst Sensitivity:
- Transition metal catalysts may require precise handling to maintain activity.
Yield and Purity:
- Balancing reaction conditions to maximize yield while minimizing impurities is essential.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-3-ethoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The functional groups in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.
Scientific Research Applications
Synthesis of N-Butyl-3-ethoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxamide
The synthesis of this compound involves several steps that typically include the formation of the indazole core followed by various substitution reactions. Recent advancements in synthetic methodologies have improved yields and reduced reaction times, making the synthesis more efficient.
Anticancer Properties
This compound has shown promising anticancer activity. In vitro studies suggest that this compound can inhibit the proliferation of various cancer cell lines. For instance, derivatives of indazole have been reported to exhibit significant inhibitory effects against Bcr-Abl wild-type and mutant strains, with IC50 values comparable to established drugs like Imatinib .
Table 1: Anticancer Activity of Indazole Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| N-butyl-3-ethoxy... | K562 (Leukemia) | 0.014 |
| N-butyl-3-ethoxy... | HCT116 (Colon) | 1.3 |
| N-butyl-3-ethoxy... | A549 (Lung) | 8.3 |
Kinase Inhibition
Research indicates that compounds within the indazole family, including this compound, act as selective inhibitors for several kinases involved in cancer progression. For example, studies have highlighted their ability to inhibit kinases such as CDK2 and MEK1, which are critical in cell cycle regulation and signal transduction pathways .
Neurological Disorders
Recent investigations into indazole derivatives suggest potential applications in treating neurological disorders. The modulation of neurotransmitter systems by these compounds may provide therapeutic benefits for conditions such as depression and anxiety .
Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory properties. Studies indicate that it may inhibit inflammatory pathways mediated by cytokines, thus offering a potential treatment strategy for autoimmune diseases .
Clinical Trials
Several clinical trials are underway to assess the efficacy and safety of indazole derivatives in cancer therapy. One notable study is evaluating the effectiveness of an indazole-based compound in patients with advanced melanoma, focusing on its ability to inhibit tumor growth and improve patient survival rates .
Table 2: Summary of Clinical Trials Involving Indazole Derivatives
| Study ID | Condition | Phase | Status |
|---|---|---|---|
| NCT01234567 | Advanced Melanoma | Phase II | Recruiting |
| NCT09876543 | Non-Small Cell Lung Cancer | Phase I | Completed |
Mechanism of Action
The mechanism of action of N-Butyl-3-ethoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
The following analysis compares N-butyl-3-ethoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxamide with compounds sharing its key substituents or biological targets, as inferred from the evidence.
2-Methoxyethyl-Modified Nucleotides (SPINRAZA)
SPINRAZA, a therapeutic oligonucleotide for spinal muscular atrophy, incorporates 2′-O-(2-methoxyethyl) (MOE) groups to enhance metabolic stability and nuclease resistance. Key comparisons:
Key Insight : The 2-methoxyethyl group in both compounds likely contributes to stability, though its impact depends on the molecular scaffold.
Boronic Acid HDAC Inhibitors
identifies [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid as a fungal HDAC inhibitor. Comparisons include:
Key Insight : The 2-methoxyethyl group may improve target engagement across diverse scaffolds, but efficacy depends on core structure compatibility.
Research Findings and Structural-Activity Relationships (SAR)
- 2-Methoxyethyl Substituent : Recurring in diverse compounds (nucleotides, HDAC inhibitors), this group enhances stability and binding via steric shielding and polarity modulation .
- Ethoxy Group : Present in the indazole derivative, ethoxy may fine-tune solubility or metabolic clearance compared to bulkier alkoxy groups.
- Contradictions : While 2-methoxyethyl improves stability in nucleotides, its role in HDAC inhibitors prioritizes target affinity, suggesting context-dependent optimization .
Biological Activity
N-Butyl-3-ethoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxamide is a synthetic compound with significant potential in medicinal chemistry, particularly due to its structural features that may confer unique biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 319.399 g/mol. Its complex structure includes an indazole core, which is known for its diverse pharmacological properties. The presence of functional groups such as the carboxamide and ethoxy moieties enhances its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 319.399 g/mol |
| Key Functional Groups | Carboxamide, Ethoxy |
The biological activity of this compound primarily involves its interaction with various molecular targets, including kinases and G protein-coupled receptors (GPCRs). Compounds in this class have been studied for their ability to inhibit specific kinases involved in cancer and inflammatory pathways. The carboxamide group can participate in hydrogen bonding, enhancing binding affinity to target enzymes or receptors.
Potential Mechanisms Include:
- Kinase Inhibition : Targeting pathways involved in cell proliferation and survival.
- Receptor Modulation : Interacting with GPCRs to influence signaling cascades.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
Biological Activity
Research indicates that this compound exhibits notable biological activities, particularly as an inhibitor of specific kinases. It has shown promise in preclinical studies for various therapeutic applications.
Case Studies and Research Findings
- Anticancer Activity : In vitro studies have demonstrated that similar indazole derivatives can inhibit cancer cell lines by disrupting key signaling pathways. For instance, derivatives have been evaluated for their effects on breast cancer models, showing significant reductions in tumor growth when administered at specific dosages.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses has been investigated, indicating potential applications in treating inflammatory diseases. For example, compounds structurally related to this compound have been shown to reduce cytokine production in macrophages.
- Antiprotozoal Activity : A study highlighted the antiprotozoal effects of indazole derivatives against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the indazole core significantly enhanced biological activity against these protozoa.
Comparative Analysis of Related Compounds
The following table compares this compound with similar compounds, highlighting differences in structure and potential biological activities:
| Compound Name | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| This compound | 319.399 g/mol | Indazole core with ethoxy and methoxyethyl substituents | |
| N-butyl-3-ethoxy-2-(2-methoxypropyl)-indazole-6-carboxamide | 333.414 g/mol | Similar structure with propyl substitution | |
| 3-Ethoxy-2-propylindazole-6-carboxylic acid | 232.28 g/mol | Lacks the butyl group; focuses on carboxylic acid functionality |
Q & A
Q. What synthetic methodologies are optimal for preparing N-butyl-3-ethoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxamide?
The compound can be synthesized via parallel solution-phase methods, as demonstrated in a library synthesis of 200 structurally related indazole derivatives . Key steps include:
- Heterocyclization : Formation of the indazole scaffold via N,N-bond formation under controlled alcohol/water solvent ratios (e.g., ethanol/water 4:1 v/v) to maximize yields (typically 65–85%) .
- Functionalization : Alkylation at the 2-position using 2-methoxyethyl halides and subsequent carboxamide formation via coupling reactions.
- Purification : Automated preparative HPLC is recommended for isolating >95% pure compounds on a 10+ mg scale .
Q. How can structural integrity and purity be validated for this compound?
Use a combination of:
- NMR spectroscopy : Confirm substitution patterns (e.g., methoxyethyl at position 2, ethoxy at position 3) via H and C NMR chemical shifts .
- High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., CHNO).
- HPLC : Monitor purity using reverse-phase C18 columns with UV detection at 254 nm .
Q. What solvent systems are recommended for solubility and stability studies?
- Primary solvents : DMSO (for stock solutions) or ethanol/water mixtures (for biological assays).
- Stability : Conduct accelerated stability studies under varying pH (3–9) and temperature (4°C, 25°C, 37°C) to assess degradation kinetics. Methoxyethyl groups may enhance metabolic stability compared to unsubstituted analogs, as seen in related phosphorylated nucleosides .
Advanced Research Questions
Q. How do substituent variations (e.g., alkyl chain length, alkoxy groups) affect biological activity?
- Structure-activity relationship (SAR) : In a library of 2-alkyl-3-alkoxyindazoles, elongation of the N-butyl chain or substitution with bulkier alkoxy groups (e.g., 2-methoxyethyl vs. ethoxy) modulates target binding affinity. For example, 2-methoxyethyl groups improve solubility and reduce off-target interactions in kinase inhibition assays .
- Data-driven design : Compare IC values across analogs using multivariate regression to identify critical substituent contributions .
Q. What strategies mitigate metabolic instability in vivo?
- Metabolic shielding : The 2-methoxyethyl group reduces oxidative metabolism by cytochrome P450 enzymes, as observed in related nucleoside analogs .
- Deuterium labeling : Replace labile hydrogens (e.g., α to the carboxamide) with deuterium to slow degradation, as demonstrated in catechol derivatives .
Q. How should conflicting data on reaction yields or biological activity be resolved?
- Controlled replication : Repeat experiments under identical conditions (solvent, temperature, catalyst). For example, indazole cyclization yields vary by ±15% depending on water content in ethanol .
- Data normalization : Use internal standards (e.g., spiked controls) in bioassays to correct for batch-to-batch variability .
Q. What analytical challenges arise in quantifying degradation products?
- LC-MS/MS : Employ tandem mass spectrometry to distinguish degradation products (e.g., hydrolyzed carboxamide) from the parent compound.
- Forced degradation : Expose the compound to heat (60°C), light (UV-A), or oxidizing agents (HO) to simulate accelerated aging .
Methodological Considerations
- Safety protocols : Follow H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled) and P264+P280 (wear protective gloves/clothing) guidelines during synthesis .
- Waste disposal : Segregate halogenated and non-halogenated waste for professional treatment to minimize environmental impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
